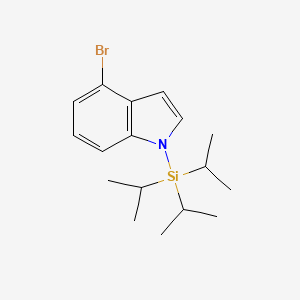

4-bromo-1-(triisopropylsilyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromoindol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHMUQVMGJYGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383792 | |

| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412048-44-3 | |

| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Triisopropylsilyl 1h Indole

Retrosynthetic Analysis and Key Disconnection Strategies

Figure 1: Key Retrosynthetic Disconnections for 4-bromo-1-(triisopropylsilyl)-1H-indole

Pathway A: C4-Br Disconnection. This strategy involves the initial protection of the indole (B1671886) nitrogen with a triisopropylsilyl (TIPS) group to form 1-(triisopropylsilyl)-1H-indole. The subsequent and more challenging step is the regioselective introduction of a bromine atom at the C4-position of the pre-formed silylated indole. This approach relies on methods that can overcome the natural electronic preference of the indole ring for electrophilic attack at C3.

Pathway B: N-Si Disconnection. This alternative route begins with the synthesis of 4-bromo-1H-indole. acs.org This precursor is then subjected to N-silylation to install the triisopropylsilyl group. The primary challenge in this pathway lies in the initial, often multi-step, synthesis of 4-bromoindole (B15604), which itself requires regiocontrol. acs.orgresearchgate.net However, once obtained, the final N-silylation step is typically straightforward.

Both pathways offer viable routes to the target compound, with the choice often depending on the availability of starting materials and the specific regiochemical control required for the bromination step.

Regioselective Bromination Approaches for the C4-Position of the Indole Nucleus

Achieving regioselective bromination at the C4 position of the indole core is a significant synthetic hurdle, as it is electronically disfavored compared to other positions. rsc.org Several advanced strategies have been developed to overcome this challenge.

Directed Ortho-Metalation (DoM) Coupled Bromination Tactics

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent, to a specific adjacent position. organic-chemistry.orgwikipedia.org In the context of indoles, the N-substituent can act as a DMG to facilitate lithiation at either the C2 or C7 positions. However, achieving C4-lithiation often requires more nuanced strategies.

While the N-TIPS group itself is not a strong directing group for C4-lithiation, metal-halogen exchange on a pre-existing bromoindole is a highly effective method. For instance, treatment of various bromoindoles with tert-butyllithium (B1211817) after N-H deprotonation with potassium hydride efficiently generates regiochemically pure lithiated indoles. acs.org These intermediates can then react with electrophiles. acs.org For the synthesis of the target compound via Pathway A, a directing group at the C3 position could be employed to direct lithiation to the C4 position, followed by quenching with an electrophilic bromine source like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS).

Transition-Metal-Catalyzed C-H Activation for Site-Specific Bromination

In recent years, transition-metal-catalyzed C-H activation has emerged as a premier strategy for the late-stage functionalization of complex molecules, including indoles. rsc.orgresearchgate.net These methods often employ a directing group to achieve high regioselectivity. Various directing groups installed at the N1 or C3 position of the indole can steer the metal catalyst to activate the C4-H bond.

For example, palladium catalysis has been successfully used for the C4-arylation of 3-pivaloyl-indoles. rsc.org A similar strategy could be adapted for bromination. The general mechanism involves the coordination of the directing group to the metal center, followed by cyclometalation to form a palladacycle intermediate that selectively activates the C4-H bond. Subsequent oxidative addition with a bromine source, followed by reductive elimination, would yield the C4-brominated product. Rhodium(III) and Iridium(III) catalysts have also shown remarkable efficacy in directing C4-functionalization of indoles bearing weakly-coordinating groups at the C3 position, such as formyl or trifluoroacetyl groups. researchgate.netacs.orgbohrium.com

Table 1: Examples of Directing Groups for Transition-Metal-Catalyzed C4-Functionalization of Indoles

| Directing Group (Position) | Metal Catalyst | Reaction Type | Reference |

|---|---|---|---|

| 3-Pivaloyl | Palladium(II) | Arylation | acs.orgrsc.org |

| 3-Formyl | Rhodium(III) | Alkenylation | rsc.org |

| 3-Formyl | Iridium(III) | Amidation | bohrium.com |

| N-P(O)tBu₂ | Palladium(II) | Arylation | acs.orgnih.gov |

This table showcases directing groups that have been successfully employed for C4-functionalization, a strategy adaptable for bromination.

Electrophilic Bromination Protocols and Their Optimization

Direct electrophilic bromination of the indole nucleus typically results in substitution primarily at the electron-rich C3 position. researchgate.net However, when the C3 position is blocked, bromination can occur at other positions, though often with a lack of selectivity. The use of a bulky N-protecting group, such as the triisopropylsilyl (TIPS) group, can significantly influence the regiochemical outcome of electrophilic substitution. johnshopkins.edu

For N-TIPS protected pyrrole (B145914), electrophilic bromination with N-bromosuccinimide (NBS) has been shown to predominantly yield the 3-bromo derivative. johnshopkins.edu In the case of 1-(triisopropylsilyl)-1H-indole, the bulky TIPS group may sterically hinder attack at the C2 and C7 positions, potentially increasing the proportion of C4 and C6 bromination, but achieving high selectivity for C4 remains a challenge. Optimization of reaction conditions, such as the choice of brominating agent (e.g., Br₂, NBS, tetrabutylammonium (B224687) tribromide), solvent, and temperature, is crucial. For instance, bromination of indole with bromine in acetic acid is a known method to produce 4-bromoindole, albeit often as part of a mixture. guidechem.com

N-Triisopropylsilylation Protocols for Indole Protection

The triisopropylsilyl (TIPS) group is a robust protecting group for the indole nitrogen, valued for its steric bulk and stability across a range of reaction conditions, yet it can be removed when necessary. mdpi.orguchicago.edu Its introduction is a key step in Pathway B and the initial step in Pathway A.

Exploration of Silylation Reagents and Reaction Conditions

The N-silylation of indoles is typically achieved by deprotonating the indole N-H with a suitable base, followed by quenching the resulting indolide anion with a silyl (B83357) halide or triflate. The choice of base and silylating agent can be tailored to the specific substrate and desired reaction conditions.

Commonly used silylating agents include triisopropylsilyl chloride (TIPS-Cl) and triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPS-OTf). TIPS-OTf is more reactive than TIPS-Cl and is often used for the silylation of less reactive or sterically hindered alcohols and amines.

The reaction is generally performed in an aprotic solvent like tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane. A variety of bases can be employed, ranging from strong organometallic bases to milder amine bases or hydrides.

Table 2: Common Conditions for N-Triisopropylsilylation of Indoles

| Silylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| TIPS-Cl | Sodium Hydride (NaH) | THF / DMF | 0 °C to room temp |

| TIPS-Cl | n-Butyllithium (n-BuLi) | THF / Hexane | -78 °C to 0 °C |

| TIPS-Cl | Imidazole (B134444) | DMF | Room temp |

The selection of conditions is critical. Strong bases like n-BuLi or NaH ensure complete deprotonation, leading to rapid and efficient silylation. orgsyn.org Milder conditions using an amine base like imidazole or 2,6-lutidine are also effective, particularly with the more reactive TIPS-OTf, and can be advantageous when other base-sensitive functional groups are present in the molecule. libretexts.org Removal of the TIPS group is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. libretexts.org

Sequential and Concurrent Functionalization Strategies Involving N-Silylation

The synthesis of this compound can be approached through carefully orchestrated sequential or concurrent functionalization steps, primarily involving N-silylation and C4-bromination of the indole core.

Sequential Functionalization:

The most direct sequential approach involves the initial bromination of indole followed by N-silylation. The C4-position of indole is not the most electronically favored for electrophilic substitution, often leading to mixtures of products. However, specific conditions can be employed to achieve C4-bromination. Once 4-bromo-1H-indole is obtained, subsequent N-silylation with triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base affords the target compound.

A common procedure for the N-silylation of 4-bromo-1H-indole involves deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) or an organolithium reagent, followed by quenching with TIPSCl. This method is generally high-yielding and allows for the isolation of a pure product.

Alternatively, a reverse sequence can be envisioned, starting with the N-silylation of indole to form 1-(triisopropylsilyl)-1H-indole. The bulky triisopropylsilyl group can influence the regioselectivity of subsequent electrophilic bromination, potentially directing the electrophile to the C3 or other positions. However, achieving selective C4-bromination on a pre-silylated indole can be challenging and may require the use of specific directing groups or catalytic systems. Research has shown that N-silyl indoles can be lithiated at the C4-position using a directing group, followed by electrophilic trapping with a bromine source. rsc.org

Concurrent (One-Pot) Functionalization:

A more streamlined approach involves the concurrent N-silylation and C-bromination in a single reaction vessel. A one-pot procedure has been described for the synthesis of 3-bromo-1-(tert-butyldimethylsilyl)indole, which provides a conceptual framework for the synthesis of the 4-bromo analogue. orgsyn.org This strategy typically involves the initial deprotonation of indole, followed by N-silylation, and then in-situ bromination at a low temperature. While not explicitly reported for this compound, a similar one-pot synthesis could potentially be developed, offering advantages in terms of reduced workup and purification steps.

Convergent and Divergent Synthetic Pathways to Access this compound

Convergent Synthesis:

Convergent strategies for the synthesis of this compound involve the coupling of pre-functionalized fragments. One such approach could utilize a palladium-catalyzed cross-coupling reaction. For instance, a suitably protected 4-bromo-2-iodoaniline (B187669) derivative could be coupled with a silylated alkyne, followed by a cyclization step to construct the indole ring system. This method allows for the late-stage introduction of the bromo and silyl functionalities, offering flexibility in the synthesis of analogues.

Another convergent approach involves the construction of the indole ring from acyclic precursors that already contain the necessary substituents. For example, a Sonogashira coupling between a protected 2-bromoaniline (B46623) and a terminal alkyne bearing a triisopropylsilyl group, followed by a base-mediated cyclization, could provide a route to the target molecule.

Divergent Synthesis:

The compound this compound is an excellent starting point for divergent synthesis, allowing for the creation of a library of C4-substituted indoles. The bromine atom at the C4-position can be readily transformed into various other functional groups through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net The triisopropylsilyl group serves as a robust protecting group for the indole nitrogen, which can be removed under specific conditions to yield the free N-H indole.

This divergent utility makes this compound a valuable building block in medicinal chemistry and materials science for the rapid generation of diverse molecular architectures.

Considerations for Scalable and Sustainable Synthesis of this compound

The development of scalable and sustainable synthetic routes is crucial for the practical application of this compound in industrial settings.

Scalability:

Scaling up the synthesis requires careful consideration of reaction parameters, including temperature control, reagent addition rates, and mixing efficiency. The use of highly reactive reagents such as organolithiums at a large scale poses safety challenges and may require specialized equipment. Alternative, safer bases for the N-silylation step, such as potassium carbonate or DBU, could be explored for improved scalability. researchgate.net

Purification methods also need to be adapted for large-scale production. Crystallization is often preferred over chromatography for its efficiency and lower solvent consumption. The physical properties of this compound will dictate the feasibility of crystallization as a primary purification method.

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

| Reagents | Use of organolithiums is common. | Explore safer, less pyrophoric bases (e.g., NaH, K₂CO₃). |

| Solvents | Anhydrous solvents are essential but can be used in manageable quantities. | Solvent recovery and recycling systems are critical for cost and environmental reasons. |

| Temperature Control | Dry ice/acetone baths are effective for low-temperature reactions. | Requires jacketed reactors with efficient cooling systems. |

| Purification | Flash column chromatography is a standard technique. | Crystallization, distillation, or alternative non-chromatographic methods are preferred. |

| Safety | Standard laboratory safety protocols. | Rigorous process safety management (PSM) and hazard analysis are necessary. |

Sustainability:

From a sustainability perspective, the choice of reagents and solvents is paramount. The use of greener brominating agents is an area of active research. Traditional brominating agents like elemental bromine are hazardous, and alternatives such as N-bromosuccinimide (NBS) are often used. However, the atom economy of reactions using NBS can be low. More sustainable approaches include the use of bromide salts in combination with an oxidant, such as hydrogen peroxide or Oxone, which generate the active brominating species in situ. bridgew.edunih.govnih.gov

The choice of solvent also has a significant environmental impact. The development of synthetic routes that utilize greener solvents or even solvent-free conditions would greatly enhance the sustainability of the process.

| Sustainability Aspect | Improvement Strategy |

| Atom Economy | Utilize catalytic methods and in-situ generation of reagents. |

| Reagent Choice | Replace hazardous brominating agents (e.g., Br₂) with safer alternatives (e.g., HBr/oxidant systems). |

| Solvent Selection | Preferentially use greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or explore solvent-free conditions. |

| Energy Consumption | Optimize reaction conditions to minimize heating or cooling requirements. |

| Waste Reduction | Develop one-pot procedures to minimize intermediate isolation and purification steps. |

Chemical Reactivity and Mechanistic Transformations of 4 Bromo 1 Triisopropylsilyl 1h Indole

Reactivity at the C4-Bromine Moiety

The carbon-bromine bond at the C4 position of the indole (B1671886) ring is the primary site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by transition metal-catalyzed cross-coupling processes and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, and 4-bromo-1-(triisopropylsilyl)-1H-indole is a competent substrate for these transformations. The reactivity order for halides in these couplings is generally I > Br > OTf > Cl. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a robust method for forming aryl-aryl or aryl-vinyl bonds. While many standard protocols for palladium-catalyzed reactions can fail with substrates bearing acidic N-H groups, the use of N-protected indoles circumvents this issue. nih.gov Studies on the coupling of 4-bromoindole (B15604) with 4-boronic acid indole have shown that catalyst and additive choice is crucial, with yields varying significantly. For instance, a ligand-free method gave a modest 21% yield, which increased to 61% with higher catalyst loading and to 81% with the addition of tosyl chloride. acs.org For the N-TIPS protected substrate, high yields are expected with appropriate catalyst systems like those using bulky, electron-rich phosphine (B1218219) ligands. nih.govlibretexts.org

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with the aryl bromide. libretexts.orgorganic-chemistry.orgnrochemistry.com This method is known for its tolerance of a wide variety of functional groups. libretexts.org The key steps in the catalytic cycle are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the product. libretexts.orgnrochemistry.com The use of additives like copper(I) salts or fluoride (B91410) ions can accelerate the reaction rate. harvard.edu Given the established reactivity of aryl bromides in Stille couplings, 4-bromo-1-TIPS-indole is expected to be a viable substrate for this transformation. nih.gov

Negishi Coupling: This reaction involves the coupling of the bromoindole with an organozinc compound, catalyzed by palladium or nickel. numberanalytics.comwikipedia.org Negishi couplings are noted for the high reactivity of the organozinc nucleophiles, which often leads to faster reaction times compared to Suzuki or Stille couplings. wikipedia.org The reaction is compatible with a broad range of functional groups. nih.gov Research on the alkylation of bromoindoles has demonstrated the utility of the Negishi coupling for creating C-C bonds at various positions of the indole ring. nih.gov

Table 1: Selected Examples of Negishi Coupling with Bromoindoles

| Bromoindole Substrate | Alkylating Agent | Catalyst / Solvent | Yield | Reference |

| 4-Bromoindole | Methyl Boc-3-iodoalaninate | Pd(amphos)₂Cl₂ / DMF | 61% | nih.gov |

| 5-Bromoindole | Methyl Boc-3-iodoalaninate | Pd(amphos)₂Cl₂ / DMF | 70% | nih.gov |

| 6-Bromoindole | Methyl Boc-3-iodoalaninate | Pd(amphos)₂Cl₂ / DMF | 75% | nih.gov |

| 7-Bromoindole (B1273607) | Methyl Boc-3-iodoalaninate | Pd(amphos)₂Cl₂ / DMF | 52% | nih.gov |

This table presents data for N-H indoles, which serves as a strong indicator of the reactivity expected for the N-TIPS analogue.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Copper-free conditions have also been developed, which can be advantageous for substrates containing nitrogen heterocycles. libretexts.orgnih.gov A room-temperature, copper-free Sonogashira coupling of 4-bromo-1H-indole with an alkyne has been reported to proceed in 87% yield, highlighting the substrate's high reactivity. nih.gov The reaction is a key step in many syntheses of complex indole-containing molecules. libretexts.orgnih.gov

Formation of an organometallic species via metal-halogen exchange is a classic strategy for activating the C4 position for reaction with various electrophiles.

Lithiation: Halogen-lithium exchange is a rapid and efficient method for converting aryl bromides into highly nucleophilic organolithium species. wikipedia.orgnumberanalytics.com The reaction is typically performed at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817). harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org For this compound, treatment with t-BuLi would generate the 4-lithio-1-TIPS-indole intermediate. This potent nucleophile can then be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new substituent at the C4 position. This two-step sequence provides a powerful route to diverse 4-substituted indoles.

Grignard Reactions: The formation of a Grignard reagent by reacting 4-bromo-1-TIPS-indole with magnesium metal provides an alternative organometallic intermediate. nih.gov While less nucleophilic than the corresponding organolithium species, the Grignard reagent is highly effective for additions to carbonyls and other electrophiles. The reaction involves the insertion of magnesium into the carbon-bromine bond, reversing the polarity of the C4 carbon and making it nucleophilic.

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the halogen to activate the ring for nucleophilic attack. The indole ring system is inherently electron-rich, which disfavors SNAr pathways. Consequently, direct displacement of the bromine atom on this compound by a nucleophile is generally not a viable reaction.

Unprecedented nucleophilic substitution reactions on the indole core have been observed, but they require specific activation. For example, introducing a hydroxy or methoxy (B1213986) group at the N1 position can, under certain conditions, facilitate substitution at other positions on the ring. bhu.ac.inresearchgate.net Specifically, a 1-methoxy-6-nitroindole derivative readily undergoes SNAr, where the nitro group provides the necessary electronic activation. researchgate.net Without such activating groups, the C4-bromo moiety on the TIPS-protected indole remains unreactive toward nucleophilic substitution.

The bromine atom at the C4 position can be removed through reductive dehalogenation to yield the parent 1-(triisopropylsilyl)-1H-indole. Several methods are available for this transformation.

Catalytic Hydrogenation: While catalytic hydrogenation of indoles often targets the 2,3-double bond to form indolines, conditions can be tailored for other transformations. nih.govlibretexts.org Using a palladium catalyst (e.g., Pd/C) with a hydrogen source can achieve dehalogenation of aryl bromides.

Radical Dehalogenation: A tin-free, radical-based methodology has been shown to be effective for the dehalogenation of bromoindoles. For example, treatment of a 7-bromoindole with a radical initiator and a hydrogen atom donor can provide the 7-unsubstituted indole in nearly quantitative yield. organic-chemistry.org Similar methods, such as those using visible-light photoredox catalysis in the presence of a hydrogen atom donor like formic acid or Hantzsch ester, are also effective for the reduction of various aryl bromides. organic-chemistry.org

Hydride Reagents: Reductions using metal hydride reagents can also be employed, although chemoselectivity can be a concern depending on other functional groups present in the molecule.

Reactivity of the N-Triisopropylsilyl (TIPS) Group

The triisopropylsilyl (TIPS) group is a bulky silyl (B83357) ether used to protect the indole nitrogen. mdpi.org This protection prevents N-H acidity issues in base-mediated reactions and can direct lithiation to specific sites. bhu.ac.inmdpi.org Its removal is a key step in many synthetic sequences.

Fluoride-Mediated Deprotection: This is the most common and mildest method for removing silyl protecting groups. The high affinity of fluoride for silicon drives the reaction. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) are typically used. The reaction is highly chemoselective, leaving most other functional groups, including the C4-bromine, intact.

Acidic Conditions: The TIPS group is relatively stable to acidic conditions compared to other silyl groups like trimethylsilyl (B98337) (TMS). However, it can be removed using stronger acidic conditions or prolonged exposure to moderate acids. This method is less common if acid-labile groups are present elsewhere in the molecule.

Basic Conditions: The N-TIPS group is generally stable to many basic conditions. However, strong bases or hydroxide (B78521) under forcing conditions can cleave the Si-N bond. For instance, related N-acyl protecting groups on indoles can be removed with lithium bases like lithium diisopropylamide (LDA) or alkoxides like sodium methoxide, although yields can be variable. mdpi.org

The N-TIPS Group as a Removable Directing Group in C-H Functionalization

The functionalization of C-H bonds on the benzene (B151609) ring of indoles (C4-C7) is a significant challenge due to the inherent reactivity of the C2 and C3 positions in the pyrrole (B145914) moiety. nih.gov To overcome this, chemists often employ directing groups attached to the indole nitrogen. While the triisopropylsilyl (TIPS) group is primarily known as a sterically demanding protecting group, its bulk can play a crucial role in directing regioselectivity in C-H functionalization reactions.

Research has shown that the presence of a bulky protecting group on the indole nitrogen, such as TIPS, can enhance both the reactivity and selectivity of C-H functionalization at the C4 position. nih.gov For instance, in a palladium-catalyzed direct olefination of tryptophan derivatives, the use of an N-TIPS group was found to improve the yield and selectivity for the C4-alkenylated product. This effect is largely steric, where the large TIPS group blocks access to the more sterically accessible C7 and C2 positions, thereby favoring reaction at the otherwise less reactive C4 position.

The utility of the N-TIPS group is further enhanced by its removability under specific conditions, allowing for the restoration of the N-H bond after the desired functionalization has been achieved. The cleavage of the Si-N bond is typically accomplished using fluoride ion sources.

Table 1: Conditions for N-TIPS Group Removal

| Reagent(s) | Solvent(s) | Temperature | Comments |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Standard and mild conditions for desilylation. |

| Hydrofluoric acid (HF) | Acetonitrile (B52724) (MeCN) | Room Temperature | Effective but requires careful handling due to the hazardous nature of HF. |

This table presents common conditions for the removal of N-silyl protecting groups, which are applicable to N-TIPS indoles.

Although the N-TIPS group primarily exerts its influence through steric hindrance, this directing effect is a powerful tool for achieving otherwise difficult transformations on the indole core, and its facile removal preserves the synthetic utility of the resulting products.

Electrophilic and Nucleophilic Reactivity at Other Positions of the Indole Core

The presence of the N-TIPS protecting group and the C4-bromo substituent significantly influences the electrophilic and nucleophilic reactivity of the indole core of this compound. The bulky silyl group at the nitrogen atom decreases the nucleophilicity of the pyrrole ring, thereby reducing its propensity to undergo typical electrophilic substitution at C3. This electronic modification allows for selective reactions to occur at other positions.

The most significant point of reactivity is the carbon-bromine bond at the C4 position. This site is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which proceed via a nucleophilic substitution pathway at the sp2-hybridized carbon. These reactions are invaluable for constructing C-C and C-heteroatom bonds. For example, Suzuki-Miyaura coupling reactions with aryl boronic acids can be employed to synthesize 4-arylindoles. acs.org Similarly, Heck coupling with alkenes and Sonogashira coupling with terminal alkynes provide routes to 4-alkenyl and 4-alkynyl indoles, respectively.

In a study on a related compound, 3-bromo-1-(triisopropylsilyl)-1H-indole, the bromine was readily displaced through lithium-halogen exchange using n-butyllithium, followed by quenching with an electrophile. acs.org This demonstrates the feasibility of converting the C-Br bond into a C-Li bond, which can then react with a wide range of electrophiles. This type of reactivity is expected to be translatable to the C4-bromo isomer.

Table 2: Representative Cross-Coupling Reactions at the C4-Position

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 4-Arylindole |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 4-Alkenylindole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynylindole |

This table illustrates potential cross-coupling reactions based on established methods for aryl bromides.

Electrophilic substitution on the benzene ring of the N-TIPS protected indole is less common but can be achieved under specific conditions. The deactivating effect of the bromo substituent and the steric hindrance from the TIPS group make such reactions challenging. However, functionalization at positions like C7 can sometimes be achieved through ortho-lithiation if a directing group is present at a suitable position, followed by trapping with an electrophile.

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, minimizing waste and purification steps. nih.govfrontiersin.orgrsc.org These reactions rely on the careful design of substrates that can undergo a sequence of transformations without the isolation of intermediates.

The use of this compound as a substrate in cascade or multicomponent reactions is not extensively documented in the scientific literature. However, its structure suggests potential applications in such processes. The C4-bromo substituent can participate in palladium-catalyzed cascade sequences. For instance, a reaction could be initiated by a Heck or Sonogashira coupling at the C4 position, with the newly introduced group possessing further functionality that could then react with another position on the indole ring, such as C3 or C5, to form a new ring system.

While specific examples involving this compound are scarce, multicomponent reactions that synthesize indole-fused heterocycles are known. rsc.orgrsc.org Many of these protocols are tolerant of various functional groups on the indole starting material, including halogens. This suggests that this compound could potentially be a viable substrate in the development of new multicomponent reactions to access novel and complex indole-based scaffolds. The N-TIPS group would provide stability during the reaction sequence, and the C4-bromo handle could be retained for subsequent post-MCR functionalization or be involved in the cascade itself. The exploration of this compound in such complex transformations remains a promising area for future research.

Strategic Applications of 4 Bromo 1 Triisopropylsilyl 1h Indole in Advanced Organic Synthesis

Building Block for the Total Synthesis of Complex Natural Products

The unique steric and electronic properties of 4-bromo-1-(triisopropylsilyl)-1H-indole make it a valuable starting material for the total synthesis of natural products, particularly those containing a substituted indole (B1671886) core. The C-4 functionalization of indoles presents a synthetic challenge, and this building block offers a reliable route to such structures.

A notable application is in the synthesis of analogues of the psychoactive natural product psilocybin. nih.govugent.be In these synthetic pathways, the 4-bromoindole (B15604) building block serves as a starting point for the introduction of a phosphonate (B1237965) group via a Hirao coupling, which results in a stable carbon-phosphorus bond. nih.gov The TIPS group protects the nitrogen atom, preventing undesired side reactions, while the bromine atom is selectively replaced by the phosphonate group. This approach facilitates the creation of psilocybin analogues that can be studied for their biological activity at serotonin (B10506) receptors. nih.govugent.be

Furthermore, the utility of 4-substituted indoles, accessible from precursors like 4-bromo-1-TIPS-indole, has been demonstrated in the synthesis of marine indole alkaloids such as isobatzelline C, batzelline C, and the damirones. nih.gov These natural products often exhibit complex substitution patterns on the indole ring, and their targeted synthesis is significantly simplified by the use of pre-functionalized building blocks.

Precursor for Structurally Diverse Indole Derivatives and Analogues

The primary strength of this compound lies in its capacity to serve as a precursor for a wide array of indole derivatives. The bromine atom at the C-4 position is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other functional groups.

The Suzuki coupling is one of the most frequently employed methods for preparing C-4 arylated indoles. By reacting 4-bromo-1-TIPS-indole with various aryl or heteroaryl boronic acids under palladium catalysis, a diverse range of bi- and heteroaromatic systems can be synthesized. These reactions typically proceed with high yields and good functional group tolerance.

Another important application is the synthesis of tryptamines. nih.govtci-thaijo.org Starting from 4-bromo-1-TIPS-indole, the tryptamine (B22526) side chain can be constructed in a stepwise manner. This can be achieved, for example, through a Sonogashira coupling with a protected alkyne, followed by reduction and functionalization. Such syntheses are of great importance as tryptamine derivatives represent a significant class of neurotransmitters and pharmacologically active substances. nih.gov

Table 1: Examples of the Synthesis of Indole Derivatives from 4-bromo-1-TIPS-indole

| Reactant | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-TIPS-indole | 70-95 |

| Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-1-TIPS-indole | 65-90 |

| Amine | Pd-catalyst, Base | 4-Amino-1-TIPS-indole | 50-80 |

The data presented in this table are representative examples and may vary depending on the specific reaction conditions and substrates.

Utilization in the Construction of Advanced Heterocyclic Systems

Beyond the simple functionalization of the indole ring, this compound serves as a key building block for the construction of more complex, fused heterocyclic systems. The ability to selectively perform reactions at both the bromine atom and other positions of the indole ring provides access to polycyclic structures such as carbazoles and β-carbolines.

Carbazoles, which are found in many natural products and pharmaceutical agents, can be synthesized from 4-bromo-1-TIPS-indole through intramolecular or intermolecular cyclization strategies. nih.govnih.gov A common method involves palladium-catalyzed C-H activation and subsequent annulation, where the bromine atom can act as a directing group. Alternatively, Suzuki or Buchwald-Hartwig couplings can be used to prepare precursor molecules that are then cyclized to form the carbazole (B46965) scaffold in a subsequent step. nih.gov

β-Carbolines, another important class of natural products with diverse biological activities, are also accessible from 4-bromo-1-TIPS-indole. nih.govljmu.ac.uk Synthetic strategies often involve the construction of a side chain at the C-3 position of the indole followed by a Pictet-Spengler reaction. The bromine atom at the C-4 position can be retained for further modification in later steps or can be removed during the synthetic sequence. northwestern.edubeilstein-archives.org

Development of Synthetic Routes to Pharmacologically Relevant Scaffolds (excluding clinical data)

The structural diversity achievable through the derivatization of this compound makes it an attractive starting material for medicinal chemistry and the development of new pharmacologically relevant scaffolds. researchgate.net The ability to introduce specific substituents onto the indole ring allows for the systematic investigation of structure-activity relationships.

As previously mentioned, the synthesis of psilocybin analogues is an active area of research where this building block plays a central role. nih.govugent.be Additionally, 4-bromo-1-TIPS-indole is utilized in the preparation of tryptamine derivatives that can act as agonists or antagonists at serotonin receptors. nih.gov

Another example is the synthesis of indole derivatives that act as inhibitors of enzymes such as the Filamenting temperature-sensitive protein Z (FtsZ), an important target for the development of new antibiotics. nih.gov The synthesis of brominated indole phytoalexins with potential anticancer activity also benefits from the availability of this building block. beilstein-archives.org The synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives as potential COX-2 inhibitors is another example of the application of bromoindoles in drug discovery. iajps.com

Integration into Ligand Design for Catalysis

The unique structure of this compound offers interesting possibilities for the design of novel ligands for homogeneous catalysis. The combination of a planar, electron-rich aromatic system and a reactive bromine atom allows for the synthesis of ligands in which the indole moiety either coordinates directly to the metal center or serves as a supporting scaffold for the coordinating group.

A specific example is the synthesis of phosphine (B1218219) ligands. The bromine atom can be replaced by a phosphine group through an organometallic reaction, such as a lithium-halogen exchange. For instance, a 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium salt has been synthesized, in which a phosphine is attached to an indole derivative. mdpi.com Such ligands can be employed in transition-metal-catalyzed reactions, where the steric and electronic properties of the indole scaffold can influence the reactivity and selectivity of the catalyst.

Furthermore, there is potential for the development of N-heterocyclic carbene (NHC) or N-heterocyclic silylene (NHSi) ligands, where the indole ring is part of the heterocyclic system or serves as a substituent on the nitrogen atom of the imidazole (B134444) or imidazoline (B1206853) ring. tcichemicals.comnih.gov The bulky TIPS group could play a significant role in the steric shielding of the metal center in such systems.

Theoretical and Computational Investigations of 4 Bromo 1 Triisopropylsilyl 1h Indole

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnih.gov The energy and spatial distribution of these orbitals provide a strong indication of how a molecule will interact with electrophiles and nucleophiles.

In the case of 4-bromo-1-(triisopropylsilyl)-1H-indole, the HOMO is expected to be primarily localized on the indole (B1671886) ring, particularly at the C2-C3 bond and the C7 position, which are typical sites of high electron density in indole systems. The bromine atom at C4 will likely have a modest influence on the HOMO energy, slightly lowering it due to its inductive effect. The bulky triisopropylsilyl group at the nitrogen atom primarily serves as a protecting group and sterically hinders approach to the nitrogen, but it can also influence the electronic properties through hyperconjugation and polarization effects.

The LUMO, conversely, will be distributed over the aromatic system, with significant contributions from the C4-C5 region due to the presence of the electronegative bromine atom, which can accept electron density. This distribution suggests that the molecule could be susceptible to nucleophilic attack or metalation at or near the C4 position, especially under conditions that favor the removal of the bromine.

A hypothetical FMO analysis for this compound, based on general principles and data from related indole systems, is presented in Table 1. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

| Orbital | Energy (eV) (Illustrative) | Primary Localization |

| HOMO | -5.8 | Indole Ring (C2, C3, C7) |

| LUMO | -0.9 | Indole Ring (C4, C5) |

| HOMO-LUMO Gap | 4.9 | |

| Note: The energy values are illustrative and based on typical values for similar aromatic heterocyclic systems. Actual values would require specific quantum chemical calculations. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. beilstein-journals.org These calculations can identify transition states, intermediates, and the associated activation energies, thereby providing a detailed understanding of reaction pathways.

For this compound, several reactions are of interest. One key transformation is its use in cross-coupling reactions, where the C-Br bond is activated by a transition metal catalyst. DFT calculations could model the oxidative addition of the C-Br bond to a metal center (e.g., Palladium(0)), the subsequent transmetalation, and the final reductive elimination to form a new C-C or C-heteroatom bond. Such studies would reveal the energetic barriers for each step and could help in optimizing reaction conditions.

Another area of interest is the metalation of the indole ring. While the C4-Br bond is a primary site for reactivity, other positions on the indole ring could potentially be deprotonated with a strong base. DFT calculations can predict the relative acidities of the C-H protons on the ring, helping to foresee the regioselectivity of metalation reactions.

Table 2 presents a hypothetical comparison of activation energies for two competing reaction pathways involving this compound, as might be determined by DFT calculations.

| Reaction Pathway | Key Step | Calculated Activation Energy (kcal/mol) (Illustrative) |

| Suzuki Coupling at C4 | Oxidative Addition of C-Br to Pd(0) | 15-20 |

| Lithiation at C7 | Deprotonation by n-BuLi | 25-30 |

| Note: These values are hypothetical and serve to illustrate how quantum chemical calculations can be used to compare the feasibility of different reaction pathways. |

Conformational Analysis and Steric Effects of the Triisopropylsilyl Group

The triisopropylsilyl (TIPS) group is exceptionally bulky, and its presence on the indole nitrogen has profound conformational and steric consequences. The three isopropyl groups can rotate around the Si-C bonds, and the entire TIPS group can rotate around the N-Si bond. This conformational flexibility, however, is significantly constrained by steric clashes with the hydrogen atom at the C7 position of the indole ring.

Computational conformational analysis can map the potential energy surface as a function of these rotational degrees of freedom. This analysis would likely reveal a preferred conformation where the TIPS group is oriented to minimize steric interactions with the indole ring. This preferred conformation will, in turn, influence the accessibility of the different reactive sites on the indole nucleus.

The steric bulk of the TIPS group effectively shields the N-H position, preventing reactions at the nitrogen. More importantly, it can influence the regioselectivity of reactions at other positions by sterically hindering the approach of reagents. For example, in reactions involving the C2 or C7 positions, the TIPS group could play a significant role in directing the outcome. The steric hindrance provided by bulky substituents can be a determining factor in the regioselectivity of reactions. researchgate.netnih.gov

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The substitution pattern of this compound, with a bromine at C4 and a bulky silyl (B83357) group at N1, sets the stage for interesting regioselectivity in its chemical transformations. Computational models can be employed to predict the outcomes of various reactions.

For electrophilic aromatic substitution, the directing effects of the silyl group and the bromine atom are crucial. While the indole ring is inherently electron-rich and directs electrophiles to the C3 position, the N-silyl group can modulate this reactivity. FMO analysis and calculated electrostatic potential maps can indicate the most nucleophilic sites on the indole ring and thus predict the most likely position for electrophilic attack.

In transition-metal-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the position of the halogen. However, in cases where multiple reactive sites are present or could be generated (e.g., through C-H activation), computational studies can be vital in predicting the outcome. For instance, in a hypothetical scenario where both C-H activation and C-Br activation are possible, DFT calculations of the respective activation barriers would predict the dominant reaction pathway. rsc.org

Stereoselectivity can also be addressed computationally, particularly in reactions that create new chiral centers. For example, if this compound were to undergo a reaction that introduces a substituent at a prochiral center, computational modeling of the transition states leading to the different stereoisomers could predict the stereochemical outcome. nih.gov

Table 3 provides an illustrative prediction of regioselectivity for a hypothetical electrophilic substitution reaction on this compound, based on computational models of related systems. beilstein-journals.org

| Position of Electrophilic Attack | Relative Energy of Intermediate (kcal/mol) (Illustrative) | Predicted Major Product |

| C2 | +2.5 | Minor |

| C3 | 0 | Major |

| C5 | +5.0 | Minor |

| C6 | +4.5 | Minor |

| C7 | +3.0 | Minor |

| Note: The relative energies are hypothetical, illustrating the expected preference for C3 substitution in indoles. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment, such as a solvent or other molecules in a condensed phase. nih.govnih.gov For this compound, MD simulations can offer insights into its solution-phase behavior and its propensity for intermolecular interactions.

In solution, the bulky and lipophilic TIPS group will significantly influence how the molecule interacts with solvent molecules. In polar solvents, the hydrophobic isopropyl groups would likely be involved in organizing the solvent shell around the molecule.

MD simulations are also particularly useful for studying aggregation and intermolecular interactions in the solid state or in concentrated solutions. nih.gov The bromo-substituted indole core can participate in various non-covalent interactions, including π-π stacking between the indole rings and halogen bonding involving the bromine atom. sigmaaldrich.com The TIPS group, while sterically hindering, can also engage in van der Waals interactions.

By simulating a system of multiple this compound molecules, one could analyze the preferred modes of intermolecular association. Radial distribution functions and interaction energy calculations from the MD trajectories would reveal the nature and strength of these interactions, which are crucial for understanding crystal packing and the properties of materials derived from this compound.

Methodological Innovations in the Characterization of 4 Bromo 1 Triisopropylsilyl 1h Indole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 4-bromo-1-(triisopropylsilyl)-1H-indole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for both the indole (B1671886) core and the triisopropylsilyl (TIPS) protecting group. The aromatic region displays signals for the five protons of the indole ring system. Due to the C4-bromo substitution, the typical coupling patterns are altered. The H5 and H6 protons would appear as a pair of doublets, while H7 would be a doublet. The protons on the pyrrole (B145914) ring, H2 and H3, would also appear as distinct signals. The large TIPS group significantly shields the N-H proton, and its installation leads to characteristic upfield shifts for the protons of the silyl (B83357) group itself. The methine protons of the isopropyl groups typically appear as a septet, while the methyl protons give rise to a strong doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon framework. It will show distinct resonances for the eight carbons of the indole core and the carbons of the TIPS group. The carbon atom attached to the bromine (C4) would show a characteristic chemical shift, and its signal would be less intense due to the quadrupolar relaxation effect of the bromine atom. The presence of the silicon atom influences the chemical shift of the adjacent nitrogen-bearing carbons of the indole ring.

Expected ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shifts for substituted indoles and TIPS-protected amines.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| TIPS-CH | 1.50-1.65 (septet) | 12.5-13.5 |

| TIPS-CH₃ | 1.05-1.15 (doublet) | 18.0-19.0 |

| Indole H2 | 7.20-7.30 (d) | 125.0-126.0 |

| Indole H3 | 6.50-6.60 (d) | 103.0-104.0 |

| Indole H5 | 7.25-7.35 (d) | 124.0-125.0 |

| Indole H6 | 7.00-7.10 (t) | 122.0-123.0 |

| Indole H7 | 7.50-7.60 (d) | 112.0-113.0 |

| Indole C4 | - | 114.0-115.0 |

| Indole C3a | - | 128.0-129.0 |

Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning each proton and carbon signal, confirming the connectivity between the TIPS group and the indole nitrogen, and verifying the substitution pattern on the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₂₆BrNSi), the theoretical exact mass can be calculated with high precision.

Molecular Ion Peak: Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS analysis would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the theoretical value. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation pathways. For silylated compounds, a common fragmentation involves the loss of one of the alkyl groups from the silicon atom. In the case of the TIPS group, the loss of an isopropyl radical (43 Da) is a likely fragmentation pathway. Another expected fragmentation is the cleavage of the Si-N bond, leading to the detection of the triisopropylsilyl cation or the 4-bromo-indole fragment.

Key HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆BrNSi |

| Theoretical Exact Mass ([M]⁺ for ⁷⁹Br) | 351.1018 |

| Theoretical Exact Mass ([M]⁺ for ⁸¹Br) | 353.0997 |

The combination of accurate mass measurement and the unique isotopic signature of bromine provides unequivocal confirmation of the molecular formula of the target compound.

X-ray Crystallography for Precise Structural and Conformational Elucidation

While NMR and MS provide information about connectivity and composition, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related bromo-substituted indole derivatives reveals the type of precise data that can be obtained. researchgate.net

Molecular Geometry: X-ray analysis would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the indole ring system and the tetrahedral geometry around the silicon atom. The bond lengths of C-Br, Si-N, and the bonds within the indole core would be determined with high accuracy. For instance, in related phenylsulfonylated indoles, the indole N-Csp² bond lengths are observed to be elongated due to the electron-withdrawing nature of the substituent. rsc.org

Conformation and Packing: The analysis would also reveal the conformation of the bulky triisopropylsilyl group relative to the indole ring. In the solid state, molecules pack in a specific arrangement dictated by intermolecular forces. X-ray crystallography elucidates these interactions, which can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π interactions between the alkyl groups of the TIPS moiety and the aromatic indole system of a neighboring molecule. Studies on similar bromo-indole derivatives have highlighted the significance of π–π stacking and hydrogen bonding in their crystal packing. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemicalbook.com The spectra of this compound would exhibit distinct bands corresponding to its structural components.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. The aromatic C-H stretching vibrations of the indole ring are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isopropyl groups will appear in the 2960-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring are typically found between 1600 and 1450 cm⁻¹. A key vibration would be the Si-N stretch, which is expected in the 1000-900 cm⁻¹ region. The C-Br stretching vibration usually appears as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, such as the breathing mode of the indole ring, would also be prominent. The Si-C and C-C stretching vibrations of the TIPS group would also be observable.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H (TIPS) | Stretching | 2960-2850 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1600-1450 | FT-IR, Raman |

| Si-N | Stretching | 1000-900 | FT-IR |

The combined use of FT-IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography: Flash column chromatography on silica (B1680970) gel is the standard method for the initial purification of the crude product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used, taking advantage of the relatively non-polar nature of the silyl-protected indole. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to assess the purity of the final compound. Reversed-phase HPLC, with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, is commonly employed. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to its volatility, this compound is also amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). Derivatization with the bulky TIPS group increases the compound's volatility compared to the parent indole. mdpi.com GC analysis provides a rapid and highly sensitive method for purity determination and for monitoring reaction progress.

Chromatographic Purity Assessment Methods

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |

| HPLC | C18 | Water/Acetonitrile or Methanol | Purity Assessment |

Through the rigorous application of these chromatographic methods, the compound can be isolated in high purity, a critical requirement for its use in subsequent synthetic transformations.

Future Perspectives and Emerging Research Frontiers

Development of Photocatalytic and Electrocatalytic Transformations

The development of green and sustainable synthetic methods is a major focus in modern chemistry. Photocatalysis and electrocatalysis offer powerful alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. researchgate.net The application of these technologies to the functionalization of indole (B1671886) derivatives is a burgeoning field of research.

Recent advances in electrochemistry have enabled a variety of transformations on the indole nucleus, including C-H/N-H functionalization and the synthesis of (aza)indolines through electrochemical [3+2] annulation. researchgate.net For a substrate like 4-bromo-1-(triisopropylsilyl)-1H-indole, electrochemical methods could be particularly advantageous. The bromo-substituent can be a key functional group for electroreductive transformations. For instance, the generation of an aryl radical via the electrochemical reduction of the aryl halide bond is a known process that typically requires a high reductive potential. researchgate.net This radical could then participate in intramolecular cyclizations or intermolecular coupling reactions to generate complex molecular architectures.

Moreover, iron-mediated strategies involving halogen-atom transfer (XAT) from alkyl iodides to aryl diazonium salts have been shown to be effective for indole synthesis under mild conditions. nih.gov A similar XAT-based approach could be envisioned for this compound, where the bromo-group is activated to participate in radical-mediated coupling reactions, expanding the synthetic utility of this compound.

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in the chemical and pharmaceutical industries. nih.govnih.govresearchgate.net It offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety for hazardous reactions, and the potential for automation and high-throughput synthesis. flinders.edu.aumdpi.com The synthesis of indole derivatives has been a significant area of focus for the application of flow chemistry, with well-known methods like the Fischer and Heumann indole syntheses being successfully adapted to continuous-flow systems. nih.govresearchgate.net

For a molecule like this compound, flow chemistry opens up possibilities for multi-step, automated synthesis sequences. flinders.edu.autue.nl The defined reaction environment of a flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and reaction time for subsequent functionalization reactions at the 4-position. For example, a flow system could be designed to perform a metal-catalyzed cross-coupling reaction on this compound, followed by an in-line purification step and a subsequent reaction to build up molecular complexity in a continuous fashion. This approach would be highly valuable for the rapid generation of libraries of indole derivatives for drug discovery screening. flinders.edu.au

A hypothetical automated synthesis of a library of 4-substituted indole derivatives is presented in the table below, illustrating the potential of integrating flow chemistry with the reactivity of this compound.

| Step | Reaction Type | Reagents and Conditions | Potential Product Class |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base, in flow | 4-Aryl-1-(TIPS)-1H-indoles |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base, in flow | 4-Alkynyl-1-(TIPS)-1H-indoles |

| 3 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base, in flow | 4-Amino-1-(TIPS)-1H-indoles |

| 4 | Heck Coupling | Alkene, Pd catalyst, base, in flow | 4-Alkenyl-1-(TIPS)-1H-indoles |

Exploration of Bio-orthogonal Reactions and Bioconjugation (excluding clinical applications)

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.org These reactions have become indispensable tools for chemical biology, enabling the labeling and study of biomolecules in their native environments. scispace.com Key features of bio-orthogonal reactions include high selectivity, rapid kinetics, and biocompatibility. acs.org

While this compound itself is not a bio-orthogonal probe, its chemical structure provides a platform for the synthesis of such probes. The bromine atom can be converted into other functional groups that are known to participate in bio-orthogonal ligation reactions. For example, the bromo-group could be transformed into an azide (B81097) or an alkyne, which are common handles for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

Furthermore, the indole nucleus itself can be incorporated into larger molecular structures designed for bioconjugation. The development of novel functional handles and ligation methods is an active area of research in bio-orthogonal chemistry. scispace.com The unique electronic properties of the indole ring could be exploited in the design of new bio-orthogonal reactions.

Design of Novel Scaffolds for Drug Discovery (excluding clinical data)

The indole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. nih.govrsc.org The versatility of the indole nucleus allows for the introduction of various substituents, leading to a wide range of biological activities. nih.gov this compound is a valuable starting material for the synthesis of novel indole-based scaffolds for drug discovery.

The bromine atom at the 4-position serves as a versatile anchor point for diversification through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indole core, a key strategy in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For instance, in the field of kinase inhibitors, which are a major class of anticancer drugs, the azaindole scaffold (an indole analogue where a CH group is replaced by a nitrogen atom) has proven to be particularly effective. nih.gov The synthesis of many of these inhibitors involves the use of halo-substituted precursors. nih.gov

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are identified and then grown or combined to create more potent lead compounds. mdpi.com this compound, after deprotection, could serve as a starting point for the development of fragment libraries. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to improve properties, could also be applied, with the indole core of derivatives of this compound replacing other heterocyclic systems. nih.gov

The following table outlines potential drug discovery scaffolds that could be synthesized from this compound.

| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |

| 4-Arylindoles | Suzuki or Stille coupling | Kinase inhibition, GPCR modulation |

| 4-Heteroarylindoles | Various cross-coupling reactions | Broad-spectrum antiviral/anticancer |

| Fused Indole Systems | Intramolecular cyclization reactions | CNS disorders, anti-inflammatory |

| Indole-based Macrocycles | Ring-closing metathesis | Protease inhibition |

Integration into Materials Science for Functional Molecule Development (excluding material properties)

The unique electronic and optical properties of the indole ring make it an attractive building block for the development of functional organic materials. mdpi.com These materials have potential applications in areas such as organic electronics, sensors, and polymer science. magtech.com.cnrsc.org this compound can serve as a key monomer or precursor for the synthesis of such materials.

One promising area is the development of conducting polymers. Polyindoles, which can be synthesized through the chemical or electrochemical polymerization of indole monomers, have been investigated for their electrical conductivity. google.comias.ac.in The bromo-substituent on this compound could be used to tune the electronic properties of the resulting polymer or to create well-defined polymer architectures through controlled polymerization techniques. For example, polyindole has been used to create nanocomposites with enhanced microwave absorption properties. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-1-(triisopropylsilyl)-1H-indole, and what critical parameters influence yield?

- Methodology : The compound is typically synthesized via N-alkylation of 4-bromoindole with triisopropylsilyl chloride (or analogous reagents) in the presence of a base like K₂CO₃. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Elevated temperatures (~60–90°C) accelerate alkylation .

- Purification : Flash column chromatography using gradients of hexane/ethyl acetate (70:30 to 100% ethyl acetate) isolates the product, with yields ranging 25–46% depending on steric hindrance .

Q. How is this compound characterized structurally?

- Analytical techniques :

- ¹H/¹³C NMR : Key shifts include δ ~7.2–7.8 ppm (aromatic protons), δ ~1.0–1.3 ppm (triisopropylsilyl methyl groups) .

- HRMS : Molecular ion peaks (e.g., m/z 352.38 [M+H]⁺) confirm molecular weight .

- IR : Absorptions at ~2100–2200 cm⁻¹ indicate alkyne bonds if further functionalized .

Q. What purification strategies mitigate challenges from residual solvents like DMF?

- Post-synthesis steps :

- Vacuum drying : Heating the crude product at 90°C under vacuum removes DMF traces .

- Precipitation : Water or ethanol addition precipitates the product, reducing solvent impurities .

Advanced Research Questions

Q. How does the triisopropylsilyl (TIPS) group influence regioselectivity in cross-coupling reactions?

- Mechanistic insight : The TIPS group acts as a steric and electronic director. In rhodium-catalyzed C7 arylation, the bulky TIPS group prevents undesired C2/C3 reactivity, enabling selective C7 functionalization .

- Example : Suzuki-Miyaura coupling at C4 (bromine site) proceeds efficiently, while the TIPS group remains inert under mild Pd catalysis .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Troubleshooting :

- Crystallinity : Amorphous vs. crystalline forms (due to solvent traces) affect melting points. Recrystallization from EtOAc/hexane standardizes physical properties .

- NMR solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals; internal standards (e.g., TMS) ensure consistency .

Q. How can computational methods predict reactivity of this compound in nucleophilic substitution?

- DFT studies : Calculate Fukui indices to identify electrophilic sites. The C4 bromine has a high f⁻ index, making it susceptible to substitution by nucleophiles (e.g., methoxide) .

- Experimental validation : Compare computed activation energies with kinetic data from SNAr reactions .

Q. Why does the bromine substituent at C4 show lower reactivity in Sonogashira couplings compared to C5-bromo analogs?

- Steric/Electronic factors : The C4 bromine’s proximity to the TIPS group creates steric hindrance, slowing oxidative addition. C5-bromo derivatives exhibit higher coupling efficiency due to reduced steric clash .

Q. What role does the TIPS group play in enhancing metabolic stability in biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.